molecular formula C15H33NS2Sn B3049366 Stannane, ((dimethylthiocarbamoyl)thio)tributyl- CAS No. 20369-63-5

Stannane, ((dimethylthiocarbamoyl)thio)tributyl-

Cat. No.: B3049366
CAS No.: 20369-63-5
M. Wt: 410.3 g/mol
InChI Key: WRSQJQWQZYWNNT-UHFFFAOYSA-M
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Description

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is known for its complex structure and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, ((dimethylthiocarbamoyl)thio)tributyl- typically involves the reaction of tributylstannyl halides with dimethylthiocarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of organotin compounds, including stannane, ((dimethylthiocarbamoyl)thio)tributyl-, often involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of stannane, ((dimethylthiocarbamoyl)thio)tributyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The compound’s reactivity is largely influenced by the presence of the dimethylthiocarbamoyl group, which can participate in nucleophilic and electrophilic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, ((dimethylthiocarbamoyl)thio)tributyl- is unique due to the presence of the dimethylthiocarbamoyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This functional group allows for specific interactions and reactions that are not observed with other similar compounds .

Properties

IUPAC Name

butane;N,N-dimethylcarbamodithioate;tin(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H7NS2.Sn/c3*1-3-4-2;1-4(2)3(5)6;/h3*1,3-4H2,2H3;1-2H3,(H,5,6);/q3*-1;;+4/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSQJQWQZYWNNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CCC[CH2-].CCC[CH2-].CN(C)C(=S)[S-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NS2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174297
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20369-63-5
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, ((dimethylthiocarbamoyl)thio)tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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